molecular formula C18H18N4O3 B2694376 N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide CAS No. 2379978-21-7

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide

货号 B2694376
CAS 编号: 2379978-21-7
分子量: 338.367
InChI 键: BICVNHQEWNEOKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide, also known as MBX-8025, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective peroxisome proliferator-activated receptor (PPAR) delta agonist, which means that it activates a specific receptor in the body that plays a crucial role in regulating lipid metabolism and inflammation. In

作用机制

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide exerts its effects by activating PPAR delta, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. When activated, PPAR delta increases fatty acid oxidation and reduces lipid accumulation in tissues such as the liver and skeletal muscle. Additionally, PPAR delta activation can reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. These include increased fatty acid oxidation, improved lipid metabolism, reduced inflammation, and increased insulin sensitivity. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been shown to have beneficial effects on cardiovascular function, including improved endothelial function and reduced atherosclerotic lesion formation.

实验室实验的优点和局限性

One advantage of using N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide in lab experiments is its high selectivity for PPAR delta, which reduces the risk of off-target effects. Additionally, the compound has been shown to have good bioavailability and pharmacokinetics in preclinical models, making it a promising candidate for further development. However, one limitation of using N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing in animal models.

未来方向

There are several promising future directions for the study of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide. One area of interest is in the development of novel therapies for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide may have potential in the treatment of cardiovascular diseases such as atherosclerosis and heart failure. Further research is needed to fully understand the therapeutic potential of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide and its mechanism of action.

合成方法

The synthesis of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide involves several steps, starting with the reaction of 2-aminonicotinic acid with 2-bromo-5-fluorobenzoxazole in the presence of a base. The resulting intermediate is then reacted with morpholine-4-carboxaldehyde to form the final product, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide. This synthesis method has been optimized to achieve high yields and purity of the compound.

科学研究应用

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising applications is in the treatment of metabolic disorders such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease. Studies have shown that N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide can improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has shown potential in the treatment of cardiovascular diseases, including atherosclerosis and heart failure.

属性

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(13-2-1-5-19-11-13)20-14-3-4-17-15(10-14)16(21-25-17)12-22-6-8-24-9-7-22/h1-5,10-11H,6-9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICVNHQEWNEOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。